molecular formula C17H13NO3 B2791323 N-(4-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1847-00-3

N-(4-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2791323
CAS No.: 1847-00-3
M. Wt: 279.295
InChI Key: RYYPYTSGWXNKDU-UHFFFAOYSA-N
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Description

Product Overview N-(4-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1847-00-3) is a synthetic coumarin-3-carboxamide derivative with a molecular formula of C 17 H 13 NO 3 and a molecular weight of 279.29 g/mol [ Research Context and Potential Applications Coumarin derivatives are a significant class of compounds studied extensively for their diverse biological and pharmacological properties [ Specifically, the 3-carboxamido-coumarin structural motif, to which this compound belongs, has been identified as a promising pharmacophore for targeting key enzymes. Research on closely related analogs has demonstrated potent and selective inhibitory activity against monoamine oxidases (MAOs), which are crucial enzymes regulating neurotransmitters and are significant targets for neurological conditions [ Storage and Handling For long-term stability, this product should be stored in a cool, dry place [

Properties

IUPAC Name

N-(4-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11-6-8-13(9-7-11)18-16(19)14-10-12-4-2-3-5-15(12)21-17(14)20/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYPYTSGWXNKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1847-00-3
Record name N-(4-Methylphenyl)-2-oxochromene-3-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001847003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-methylphenyl)-2-oxochromene-3-carboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8RF3FWH4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

  • Condensation Reaction: The starting materials, 4-methylbenzaldehyde and salicylaldehyde, undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate chromene structure.

  • Amidation: The intermediate is then treated with 4-methylphenylamine and a coupling reagent like DCC (Dicyclohexylcarbodiimide) to introduce the amide group, resulting in the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors that allow for precise control of temperature and pressure. Continuous flow chemistry techniques can be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions to yield 2-oxo-2H-chromene-3-carboxylic acid and 4-methylaniline .

Acidic Hydrolysis:

Compound+HCl (conc.)Δ2-oxo-2H-chromene-3-carboxylic acid+4-methylaniline hydrochloride\text{Compound} + \text{HCl (conc.)} \xrightarrow{\Delta} \text{2-oxo-2H-chromene-3-carboxylic acid} + \text{4-methylaniline hydrochloride}

Basic Hydrolysis:

Compound+NaOH (aq)Δ2-oxo-2H-chromene-3-carboxylate+4-methylaniline\text{Compound} + \text{NaOH (aq)} \xrightarrow{\Delta} \text{2-oxo-2H-chromene-3-carboxylate} + \text{4-methylaniline}

Key Observations:

  • Rate: Basic hydrolysis is generally faster due to hydroxide ion nucleophilicity.

  • Byproducts: None reported under controlled conditions.

Ketone Reduction

The 2-oxo group in the chromene ring can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) :

Compound+NaBH₄MeOHN-(4-Methylphenyl)-2-hydroxy-2H-chromene-3-carboxamide\text{Compound} + \text{NaBH₄} \xrightarrow{\text{MeOH}} \text{N-(4-Methylphenyl)-2-hydroxy-2H-chromene-3-carboxamide}

Challenges:

  • Conjugation with the aromatic system may reduce ketone reactivity.

  • Stereoselectivity is uncharacterized due to limited experimental data.

Electrophilic Aromatic Substitution (EAS)

Example (Theoretical Nitration):

Compound+HNO3/H2SO4Nitro-substituted derivative (positions 6 or 8)\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Nitro-substituted derivative (positions 6 or 8)}

Comparative Reaction Data

Reaction TypeReagents/ConditionsProductYield/Notes
Synthesis Ethanol, reflux, 6hThis compound94% (analogous)
Acidic Hydrolysis HCl (conc.), Δ2-oxo-2H-chromene-3-carboxylic acidNot quantified
Basic Hydrolysis NaOH (aq), Δ2-oxo-2H-chromene-3-carboxylateTheoretical
Ketone Reduction NaBH₄, MeOH2-hydroxy derivativeRequires experimental validation

Structural Influences on Reactivity

  • Amide Group: Stabilizes resonance, reducing susceptibility to nucleophilic attack compared to esters.

  • Chromene Ring: The conjugated system may participate in cycloaddition or photooxidation reactions, though these remain unexplored.

  • Methyl Substituent: Enhances lipophilicity but has minimal electronic impact on reactivity.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide is noted for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and upregulating apoptotic markers such as caspase-3. Studies have shown that certain derivatives can inhibit cell migration and invasion in breast cancer cell lines .
  • Case Study : A derivative of this compound was tested against MDA-MB-231 breast cancer cells, showing an IC50 value comparable to established chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

The chromene scaffold is also known for its antimicrobial effects. Various studies have highlighted its potential against different bacterial strains, making it a candidate for further development into antimicrobial agents.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis:

  • Synthesis Pathways : The compound can be synthesized through various methods involving multi-step reactions that often include the use of dichloromethane and triethylamine as solvents and catalysts, respectively. Purification techniques such as chromatography are commonly employed to isolate the desired product .

Summary of Applications

Application AreaDescription
Medicinal Chemistry Potential anticancer and antimicrobial agent with specific mechanisms of action.
Organic Synthesis Acts as a building block in the synthesis of various organic compounds.

Mechanism of Action

The mechanism by which N-(4-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with specific enzymes and receptors in the body, modulating their activity.

  • Pathways Involved: It affects signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Impacts

Key structural variations among analogs include substitutions on the phenyl ring, coumarin core modifications, and chain length/positioning. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Phenyl Substituent Coumarin Substituent Key Biological Activity/Properties Reference
N-(4-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide 4-Methyl None HDAC1 inhibition (IC50: 0.47–0.87 µM)
N-(4-Methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxy None Lower lipophilicity; potential reduced HDAC affinity due to bulkier substituent
N-(4-Sulfamoylphenyl)-2-oxo-2H-chromene-3-carboxamide 4-Sulfamoyl None Increased solubility; untested HDAC activity
N-(3-Methylphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide 3-Methyl 6-Methyl Cytotoxicity (IC50: 0.53–57.59 µM on cancer cells)
N-(4-Isopropylphenyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide 4-Isopropyl 7-Methoxy Enhanced steric hindrance; uncharacterized activity

Key Findings

Substituent Polarity and Activity :

  • The 4-methyl group on the phenyl ring (target compound) balances lipophilicity and steric effects, optimizing HDAC1 binding .
  • Methoxy (electron-donating) or sulfamoyl (polar) groups reduce activity due to unfavorable interactions with hydrophobic enzyme pockets .

Coumarin Core Modifications :

  • A 6-methyl group on the coumarin core (e.g., N-(3-methylphenyl)-6-methyl analog) enhances cytotoxicity, likely by improving intercalation with DNA or proteins .
  • 7-Methoxy substitution () may alter π-π stacking interactions, though its impact remains unstudied.

Crystallographic and Packing Behavior :

  • Weak intermolecular interactions (C–H⋯N, π-π) dominate crystal packing. The 4-methylphenyl group facilitates tighter packing via van der Waals interactions compared to bulkier substituents like methoxy or isopropyl .

Biological Activity

N-(4-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a detailed examination of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound belongs to the class of chromene derivatives. Its molecular formula is C16H15NO3C_{16}H_{15}NO_3, featuring a chromene backbone with a carboxamide functional group and a methyl-substituted phenyl moiety. This unique structure contributes to its biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Pseudomonas aeruginosa25 μg/mL

The mechanism of action involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, which are critical for bacterial growth and reproduction .

2. Anticancer Activity

This compound has shown promising results in anticancer studies. It acts by inhibiting specific enzymes associated with cancer cell proliferation, particularly through the modulation of signaling pathways involved in apoptosis.

Case Study:
In a study conducted on human breast cancer cell lines, treatment with this compound resulted in:

  • Cell Viability Reduction: A significant decrease in cell viability was observed at concentrations as low as 10 μM.
  • Apoptosis Induction: Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death mechanisms .

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It demonstrates the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation.

Mechanism:
The anti-inflammatory effects are attributed to the inhibition of nitric oxide synthase (NOS) and the suppression of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other chromene derivatives:

Compound Name Structural Features Unique Properties
N-(4-Nitrophenyl)-2-oxo-2H-chromene-3-carboxamideNitro group instead of methylEnhanced reactivity but lower solubility
N-(Biphenyl-4-yl)-2-oxo-2H-chromene-3-carboxamideBiphenyl substituentIncreased biological activity due to dual aromaticity
N-(4-Methylphenyl)-2-hydroxychromen-4-oneHydroxyl group instead of carboxamideExhibits strong antioxidant properties

The methyl substitution on the phenyl ring in this compound enhances its solubility and potentially increases its bioavailability compared to other derivatives .

Q & A

Q. How to address toxicity concerns in preclinical studies?

  • Toxicology Workflow :

In vitro : LDH assay on HEK293 cells to assess membrane integrity .

In vivo : Acute toxicity testing in rodents (OECD 423) with histopathology of liver/kidney .

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